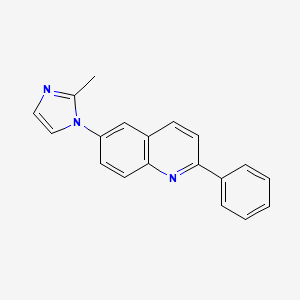
1-(1,3-Benzothiazol-5-yl)-3-hydroxypyridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzothiazol-5-yl)-3-hydroxypyridin-4-one is a heterocyclic compound that combines the structural features of benzothiazole and pyridinone Benzothiazole is known for its significant biological activities, while pyridinone is recognized for its chelating properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzothiazol-5-yl)-3-hydroxypyridin-4-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. Common synthetic methods include:
Condensation with Aldehydes/Ketones: This method involves the reaction of 2-aminobenzenethiol with aldehydes or ketones in the presence of an acid catalyst.
Cyclization of Thioamides: Thioamides can be cyclized to form benzothiazole derivatives under specific conditions.
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles, utilizing environmentally friendly reagents and conditions. Methods such as microwave irradiation and one-pot multicomponent reactions are commonly used to enhance yield and reduce reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3-Benzothiazol-5-yl)-3-hydroxypyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole or pyridinone rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H₂O₂ can yield sulfoxides, while reduction with NaBH₄ can produce amines .
Aplicaciones Científicas De Investigación
1-(1,3-Benzothiazol-5-yl)-3-hydroxypyridin-4-one has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Benzothiazol-5-yl)-3-hydroxypyridin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. Molecular docking studies have shown that the compound can interact with various proteins, influencing their function and activity .
Comparación Con Compuestos Similares
2-Arylbenzothiazoles: Known for their anti-cancer and anti-microbial properties.
Benzothiazole Derivatives: Exhibit a wide range of biological activities, including anti-inflammatory and anti-viral effects.
Uniqueness: 1-(1,3-Benzothiazol-5-yl)-3-hydroxypyridin-4-one stands out due to its unique combination of benzothiazole and pyridinone structures, which confer both biological activity and chelating properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science .
Propiedades
Fórmula molecular |
C12H8N2O2S |
|---|---|
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
1-(1,3-benzothiazol-5-yl)-3-hydroxypyridin-4-one |
InChI |
InChI=1S/C12H8N2O2S/c15-10-3-4-14(6-11(10)16)8-1-2-12-9(5-8)13-7-17-12/h1-7,16H |
Clave InChI |
IAQAARLIZJHNJE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1N3C=CC(=O)C(=C3)O)N=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13874552.png)

![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13874560.png)

![[5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B13874568.png)


![1,4-Dichloro-2-[(2-chloroprop-2-en-1-yl)oxy]benzene](/img/structure/B13874581.png)
